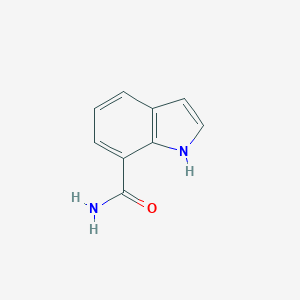

1H-Indole-7-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCXIABGNNQZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540109 | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-89-9 | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Indole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1H-Indole-7-carboxamide, a valuable building block in medicinal chemistry and drug discovery. This document details plausible synthetic routes, experimental protocols for key transformations, and quantitative data to support the described methodologies.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structure, featuring a carboxamide group at the 7-position of the indole ring, makes it a versatile scaffold for further chemical modifications. This guide outlines the primary synthetic strategies, focusing on the conversion of readily available starting materials into the target molecule.

Core Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The most common and practical routes involve the late-stage introduction of the carboxamide functionality from a precursor such as 1H-indole-7-carboxylic acid or 7-cyanoindole. The indole nitrogen often requires protection during multi-step syntheses to prevent unwanted side reactions.

Pathway 1: Amidation of 1H-Indole-7-carboxylic Acid

The most direct route to this compound is the amidation of 1H-indole-7-carboxylic acid. This transformation requires the activation of the carboxylic acid group to facilitate the reaction with an ammonia source.

Caption: Amidation of 1H-indole-7-carboxylic acid.

This pathway is highly efficient and is the preferred method when the carboxylic acid precursor is available. A variety of coupling reagents can be employed for this purpose.

Pathway 2: Hydrolysis of 7-Cyanoindole

An alternative route involves the partial hydrolysis of 7-cyanoindole. This method can be advantageous if 7-cyanoindole is a more accessible starting material. The reaction conditions must be carefully controlled to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.

Caption: Synthesis from 7-Cyanoindole.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. While a direct protocol for the unsubstituted this compound is not extensively reported, the following procedures are based on well-established methods for analogous indole carboxamides and are expected to be highly effective.[3][4]

Protocol 1: Amidation of 1H-Indole-7-carboxylic Acid using HATU

This protocol is adapted from the synthesis of analogous carboxamides.[3]

Reaction Scheme:

1H-Indole-7-carboxylic acid → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) |

| 1H-Indole-7-carboxylic acid | 161.16 | 161 mg | 1.0 |

| HATU | 380.23 | 456 mg | 1.2 |

| DIPEA | 129.24 | 523 µL | 3.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 80 mg | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - |

| Ethyl Acetate | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolve 1H-Indole-7-carboxylic acid (1.0 equiv) in DMF (5 mL) in a round-bottom flask.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add ammonium chloride (1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Amidation of 1H-Indole-7-carboxylic Acid using EDC/HOBt

This is another common and effective method for amide bond formation.[4][5]

Reaction Scheme:

1H-Indole-7-carboxylic acid → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) |

| 1H-Indole-7-carboxylic acid | 161.16 | 161 mg | 1.0 |

| EDC·HCl | 191.70 | 230 mg | 1.2 |

| HOBt | 135.12 | 162 mg | 1.2 |

| Triethylamine (TEA) | 101.19 | 418 µL | 3.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 80 mg | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - |

| Dichloromethane (DCM) | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

Dissolve 1H-Indole-7-carboxylic acid (1.0 equiv) in DMF or DCM (5 mL).

-

Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.

-

Add a suitable base, such as triethylamine (3.0 equiv), and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Introduce the ammonia source, such as ammonium chloride (1.5 equiv).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

If using DCM, wash the reaction mixture with water and brine. If using DMF, perform an aqueous workup as described in Protocol 1.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product as needed.

Synthesis of Precursors

The successful synthesis of this compound is dependent on the availability of a suitable precursor.

Synthesis of 1H-Indole-7-carboxylic Acid

1H-Indole-7-carboxylic acid can be prepared from various starting materials. A common route is the oxidation of 1H-indole-7-carbaldehyde.

Caption: Oxidation of 1H-indole-7-carbaldehyde.

The Pinnick oxidation, using sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene, is a mild and efficient method for this transformation.[5]

Synthesis of 7-Cyanoindole

7-Cyanoindole can be synthesized from 7-bromoindole via a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ and a palladium catalyst) or from this compound by dehydration.

Data Presentation

The following table summarizes the reaction conditions and expected yields for the key amidation step, based on literature for analogous compounds.

Table 1: Comparison of Amidation Conditions for Indole Carboxylic Acids

| Coupling Reagent System | Base | Solvent | Temperature | Typical Yield (%) | Reference |

| HATU | DIPEA | DMF | Room Temp. | >80 | [3] |

| EDC/HOBt | TEA/DIPEA | DMF/DCM | Room Temp. | 70-90 | [4][5] |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The most reliable and high-yielding approach is the amidation of 1H-indole-7-carboxylic acid using modern peptide coupling reagents such as HATU or EDC/HOBt. The choice of synthetic route will ultimately depend on the availability and cost of the starting materials. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate.

References

Technical Guide: Physicochemical Properties of 1H-Indole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indole-7-carboxamide. The information is presented to support research, discovery, and development activities involving this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of the available data points are computationally derived and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| CAS Number | 1670-89-9 | PubChem[1] |

| Appearance | Powder | Biosynth[2] |

| Density | 1.328 g/cm³ (Computed) | Chem-Is-You[3] |

| Boiling Point | 457.624 °C at 760 mmHg (Computed) | Chem-Is-You[3] |

| XLogP3 | 1.7 (Computed) | PubChem[1] |

| Hydrogen Bond Donor Count | 2 (Computed) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 (Computed) | PubChem[1] |

| Rotatable Bond Count | 1 (Computed) | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų (Computed) | PubChem[1] |

| Exact Mass | 160.063662883 Da (Computed) | PubChem[1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a standard and reliable method is the amidation of the corresponding carboxylic acid, 1H-Indole-7-carboxylic acid. The following protocol is adapted from established methods for the synthesis of similar carboxamides.

Synthesis of this compound from 1H-Indole-7-carboxylic acid

This procedure involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Materials and Reagents:

-

1H-Indole-7-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Ammonia source (e.g., Ammonium hydroxide, Ammonium chloride with a base)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Activation of the Carboxylic Acid (Acyl Chloride Formation):

-

In a round-bottom flask under an inert atmosphere, suspend 1H-Indole-7-carboxylic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 1H-indole-7-carbonyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Alternative Amidation using Coupling Agents:

-

Dissolve 1H-Indole-7-carboxylic acid in anhydrous DMF.

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the mixture for a short period to activate the carboxylic acid.

-

Add a source of ammonia, such as ammonium chloride.

-

Stir at room temperature until the reaction is complete.

-

Perform an aqueous work-up and purify the product as described above.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its carboxylic acid precursor.

Caption: A general workflow for the synthesis of this compound.

Signaling Pathways

Based on a thorough review of the available scientific literature, there is currently no specific information detailing the involvement of this compound in any defined signaling pathways or its specific biological targets. Research on the biological activity of indole carboxamides has often focused on more complex derivatives. Therefore, a signaling pathway diagram for this specific compound cannot be provided at this time. Further research is required to elucidate its biological mechanism of action.

References

An In-depth Technical Guide to 1H-Indole-7-carboxamide (CAS: 1670-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-7-carboxamide, with the CAS number 1670-89-9, is a heterocyclic organic compound featuring an indole core substituted with a carboxamide group at the 7-position. While its isomers, particularly indole-2-carboxamides and indole-3-carboxamides, have been extensively investigated for a wide range of biological activities, this compound is primarily recognized and utilized as a chemical intermediate in organic synthesis. This technical guide provides a comprehensive overview of its known chemical and physical properties, general synthetic approaches, and handling information. Notably, a review of current scientific literature reveals a significant lack of data on its specific biological activities, mechanism of action, and established signaling pathways.

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. It is soluble in various organic solvents, including ethanol, acetone, and dichloromethane[1]. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1670-89-9 | [2] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Powder | --- |

| Molar Mass | 160.18 g/mol | --- |

| Synonyms | 1H-Indole-7-carboxylic acid amide, Indole-7-carboxamide | [2] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general and logical synthetic route involves the amidation of its corresponding carboxylic acid precursor, 1H-indole-7-carboxylic acid (CAS: 1670-83-3). This transformation is a standard procedure in organic chemistry.

General Experimental Protocol: Amidation of 1H-Indole-7-carboxylic acid

This protocol is a generalized procedure based on common amidation techniques and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1H-indole-7-carboxylic acid

-

Ammonia source (e.g., ammonium chloride, aqueous ammonia)

-

Coupling agent (e.g., HATU, HOBt/EDC, BOP)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate/sodium sulfate, silica gel)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve 1H-indole-7-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent like DMF. Add a coupling agent such as HATU (1.1-1.5 equivalents) and an organic base like DIPEA (2-3 equivalents). Stir the mixture at room temperature for 10-30 minutes to form the activated ester.

-

Amidation: To the activated carboxylic acid solution, add the ammonia source. For instance, ammonium chloride (1.5-2 equivalents) can be used. Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate. After filtering off the drying agent, concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization or column chromatography on silica gel.

Workflow for the General Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

A thorough review of the scientific literature indicates a significant lack of published data regarding the biological activity of this compound. While the broader class of indole carboxamides has been investigated for various therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents, these studies have largely focused on other isomers, such as those with the carboxamide group at the 1, 2, or 3 positions of the indole ring.

For instance, derivatives of indole-2-carboxamide have been explored for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease[3], and as potential antiproliferative agents[4]. However, the biological targets and mechanisms of action of these isomers are highly dependent on the specific substitution pattern and are not directly translatable to this compound.

At present, there are no known signaling pathways associated with this compound, and no quantitative biological data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) are available in the public domain. The primary role of this compound in the scientific literature is as a building block for the synthesis of more complex molecules.

Logical Relationship of Available Information

Caption: The current understanding of this compound.

Handling and Safety

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Contact with skin and eyes should be avoided. For storage, it is recommended to keep the compound in a tightly sealed container in a dry, dark place at room temperature. The toxicological properties of this compound have not been thoroughly investigated.

Conclusion

This compound (CAS: 1670-89-9) is a well-characterized organic compound with defined chemical and physical properties. Its primary utility, as evidenced by the current body of scientific literature, is as a synthetic intermediate for the construction of more complex molecules. There is a notable absence of research into its specific biological activities, mechanisms of action, and interactions with cellular signaling pathways. This presents a potential opportunity for researchers in drug discovery and chemical biology to explore the pharmacological potential of this particular indole carboxamide isomer, which remains largely uncharted territory compared to its more extensively studied positional isomers. Future studies are required to elucidate any potential biological effects and to determine if it possesses any therapeutic value.

References

Spectroscopic Analysis of 1H-Indole-7-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-Indole-7-carboxamide, a significant heterocyclic compound in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of this molecule.

Predicted Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H2 | 7.2 - 7.4 | t | ~2.5 - 3.0 |

| H3 | 6.5 - 6.7 | t | ~2.5 - 3.0 |

| H4 | 7.8 - 8.0 | d | ~7.5 - 8.0 |

| H5 | 7.0 - 7.2 | t | ~7.5 - 8.0 |

| H6 | 7.5 - 7.7 | d | ~7.5 - 8.0 |

| -CONH₂ | 7.0 - 8.0 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~135 |

| C4 | ~120 |

| C5 | ~121 |

| C6 | ~128 |

| C7 | ~120 |

| C7a | ~128 |

| C=O | ~170 |

Solvent: DMSO-d₆

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (indole) | Stretch | 3400 - 3300 | Medium |

| N-H (amide) | Stretch | 3350 - 3180 | Medium |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |

| C=O (amide) | Stretch | 1680 - 1650 | Strong |

| C=C (aromatic) | Stretch | 1600 - 1450 | Medium-Strong |

| N-H (amide) | Bend | 1640 - 1550 | Medium |

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. The expected molecular ion peak for this compound is detailed below.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 160.06 | Molecular Ion |

| [M-NH₂]⁺ | 144.05 | Loss of amino group |

| [M-CONH₂]⁺ | 116.05 | Loss of carboxamide group |

The molecular formula for this compound is C₉H₈N₂O, with a molecular weight of approximately 160.17 g/mol .[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

2.1. NMR Spectroscopy Protocol

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[1]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient for a sample with adequate concentration.[1]

-

For ¹³C NMR, a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) is typically used.[1]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[1]

-

Calibrate the chemical shift scale using the residual solvent peak.

-

2.2. IR Spectroscopy Protocol (Thin Solid Film Method)

This protocol is suitable for obtaining an IR spectrum of a solid sample.[3]

-

Sample Preparation :

-

Dissolve a small amount (approximately 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3] If the resulting film is too thin, another drop of the solution can be added and dried.

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate or air).

-

Acquire the sample spectrum.

-

If the peaks are too intense, the sample film is too thick and should be prepared again with a more dilute solution.[3] If the peaks are too weak, more solution can be added to the plate and the solvent evaporated.[3]

-

After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone) and return it to a desiccator.[4]

-

2.3. Mass Spectrometry Protocol (Electrospray Ionization - ESI)

This is a general protocol for obtaining a mass spectrum using an ESI source, which is common for polar molecules.[5]

-

Sample Preparation :

-

Dissolve the this compound sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[5]

-

Take an aliquot (e.g., 100 µL) of this solution and dilute it further with a suitable solvent mixture (e.g., methanol/water) to a final concentration in the range of 10-100 µg/mL.[5]

-

If any precipitate forms, the solution must be filtered before injection to prevent blockages.[5]

-

Transfer the final solution to a 2mL mass spectrometry vial with a screw cap and septum.[5]

-

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

The molecules are ionized in the ESI source to generate charged molecules or molecular fragments.[6]

-

The ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[7]

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. webassign.net [webassign.net]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Crystal Structure of 1H-Indole-7-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and structural properties of 1H-Indole-7-carboxamide. While a definitive crystal structure is not publicly available at the time of this publication, this document outlines the compound's known physicochemical properties, a putative synthesis protocol, and a generalized methodology for its crystallization and structural determination via X-ray crystallography. Furthermore, this guide explores the biological context of the broader indole carboxamide class of molecules, with a particular focus on their interaction with the Akt/mTOR/NF-κB signaling pathway, a critical regulator of cell growth, proliferation, and survival. This information is intended to serve as a valuable resource for researchers engaged in the study and development of indole-based therapeutic agents.

Introduction

Indole carboxamides represent a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This compound, a specific isomer within this class, is recognized as a valuable synthetic intermediate.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel derivatives with enhanced therapeutic potential.

Note on Crystal Structure Availability: As of the date of this publication, a search of publicly accessible crystallographic databases, including the Crystallography Open Database, did not yield a solved crystal structure for this compound. The information presented herein is based on computed data and established experimental protocols for analogous compounds.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, providing essential data for its handling and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem[2] |

| Molecular Weight | 160.17 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1670-89-9 | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)NC=C2 | PubChem[2] |

| InChI Key | OXCXIABGNNQZOF-UHFFFAOYSA-N | PubChem[2] |

| Appearance | Colorless crystalline solid (predicted) | ChemBK[1] |

| Solubility | Soluble in ethanol, acetone, and dichloromethane | ChemBK[1] |

Experimental Protocols

Synthesis of this compound

The following is a putative two-step protocol for the synthesis of this compound, adapted from established methods for the synthesis of related indole carboxamides.[3][4] This procedure starts with the commercially available 1H-indole-7-carboxylic acid.

Step 1: Acyl Chloride Formation

-

To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 1H-indole-7-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude 1H-indole-7-carbonyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0 °C and add an excess of aqueous ammonia or a solution of ammonia in an organic solvent, dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Crystallization and Crystal Structure Determination

The following is a generalized workflow for the crystallization of a small organic molecule like this compound and its subsequent structure determination by single-crystal X-ray diffraction.

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to identify a suitable solvent system in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Selection and Mounting: Select a single, well-formed crystal of suitable size and quality under a microscope and mount it on a goniometer head.

-

X-ray Diffraction Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Biological Context: The Akt/mTOR/NF-κB Signaling Pathway

While the specific biological activity of this compound is not extensively documented, numerous indole-2-carboxamide derivatives have been shown to exhibit significant biological effects, including anti-cancer properties.[5] One of the key signaling pathways modulated by these compounds is the Akt/mTOR/NF-κB pathway.[5] This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6]

The indole-2-carboxamide derivative LG25, for example, has been shown to inhibit the growth of triple-negative breast cancer by suppressing this pathway.[5] LG25 treatment leads to a reduction in the phosphorylation of Akt and mTOR, which in turn prevents the nuclear translocation of NF-κB, a key transcription factor for pro-survival genes.[5] This inhibition ultimately leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[5]

Visualizations

Synthesis Workflow

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. theaspd.com [theaspd.com]

- 5. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Indole-7-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-7-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of debilitating diseases. This technical guide provides an in-depth exploration of the discovery and history of this important chemical class, from its synthetic origins to its development as potent inhibitors of key biological targets. We will delve into the structure-activity relationships, detailed experimental protocols for synthesis and biological evaluation, and the signaling pathways through which these compounds exert their effects. Quantitative data is systematically presented to allow for clear comparison, and complex biological and experimental workflows are visualized to enhance understanding. This guide serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indole-7-carboxamide core.

Introduction: The Emergence of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] While various substituted indoles have been explored for decades, the indole-7-carboxamide moiety has more recently garnered significant attention as a key pharmacophore. Its unique electronic and steric properties allow for specific interactions with biological targets, leading to the development of potent and selective modulators of cellular signaling pathways.

The earliest synthetic routes to the foundational precursor, indole-7-carboxylic acid, paved the way for the exploration of its amide derivatives. While a definitive "first synthesis" of the parent 1H-indole-7-carboxamide is not prominently documented in early literature, its preparation follows standard amidation procedures from the corresponding carboxylic acid, a compound whose synthesis has been described in the chemical literature.[2][3][4] The journey of indole-7-carboxamides from chemical curiosities to promising therapeutic agents has been driven by their demonstrated efficacy in several key areas of drug discovery.

Discovery and Development as IKK-β Inhibitors

A pivotal moment in the history of indole-7-carboxamides was their identification as a novel class of potent and selective inhibitors of I-kappa-B kinase beta (IKK-β).[2][5] IKK-β is a crucial enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses.[6][7][8] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers, making IKK-β an attractive therapeutic target.

In 2011, a significant breakthrough was reported with the discovery of 3,5-disubstituted-indole-7-carboxamides as highly potent IKK-β inhibitors.[2][5] This discovery was the result of pharmacophore-directed virtual screening, which identified an initial lead fragment. Subsequent homology model-driven structure-activity relationship (SAR) exploration led to the development of potent inhibitors with efficacy in cellular assays and promising drug-like properties.[2][5]

Structure-Activity Relationship (SAR) of Indole-7-Carboxamide IKK-β Inhibitors

Systematic modification of the indole-7-carboxamide scaffold has elucidated key structural features required for potent IKK-β inhibition. The following table summarizes the SAR for a series of 3,5-disubstituted analogs.

| Compound | R3 Substituent | R5 Substituent | IKK-β IC50 (nM) |

| 1 | Phenyl | 4-pyridyl | 150 |

| 2 | 3-fluorophenyl | 4-pyridyl | 30 |

| 3 | 3-chlorophenyl | 4-pyridyl | 25 |

| 4 | 3-cyanophenyl | 4-pyridyl | 10 |

| 5 | Phenyl | 1-methyl-1H-pyrazol-4-yl | 8 |

| 6 | 3-fluorophenyl | 1-methyl-1H-pyrazol-4-yl | 3 |

| 7 | 3-cyanophenyl | 1-methyl-1H-pyrazol-4-yl | 1.5 |

Data compiled from multiple sources.

Pharmacokinetic Profile of Lead Compounds

Further optimization of this series focused on improving oral activity by modifying the C3 substituent, leading to the identification of compounds with robust in vivo activity.[9][10][11] The pharmacokinetic properties of key compounds were evaluated in preclinical species.

| Compound | Species | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| Compound A | Rat | 25 | 2.1 | 1.2 | 30 |

| Compound B | Rat | 15 | 1.8 | 1.5 | 45 |

| Compound C | Dog | 10 | 1.5 | 2.0 | 60 |

CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life, F: Oral bioavailability. Data is representative of reported values for optimized leads.

Indole-7-Carboxamides in Oncology

The antiproliferative activity of indole derivatives has been extensively studied, and indole-7-carboxamides are no exception.[12][13][14][15] Their anticancer effects are often linked to the modulation of critical signaling pathways involved in cell growth, survival, and apoptosis. The NF-κB pathway, a primary target of many indole-7-carboxamide IKK-β inhibitors, is a key player in cancer progression, making these compounds promising candidates for oncology research.[12]

Recent studies have explored primaquine-indole carboxamide conjugates, which have shown cancer-cell-selective antiproliferative activity.[16] The mechanism of action for some of these conjugates is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.[16]

Antiviral Applications of Indole-7-Carboxamides

The indole-7-carboxamide scaffold has also been investigated for its antiviral properties, particularly as inhibitors of HIV-1.[4][17] Structure-activity relationship studies have been conducted to explore the potential of these compounds as anti-HIV agents.[17] These studies suggest that smaller substituents at the 7-position of the indole ring may be desirable to avoid steric hindrance with key residues in the viral protein targets.[4]

Experimental Protocols

General Synthetic Workflow for 3,5-Disubstituted-Indole-7-Carboxamides

The synthesis of 3,5-disubstituted-indole-7-carboxamides typically begins with a suitably substituted indole-7-carboxylic acid precursor. The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of these compounds.

Caption: General workflow for the synthesis and screening of indole-7-carboxamides.

Detailed Protocol: IKK-β Kinase Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against IKK-β using a luminescence-based assay that measures ADP production.[6][9][18]

Materials:

-

Purified recombinant IKK-β enzyme

-

IKK-β substrate (e.g., IKKtide peptide)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (indole-7-carboxamides) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a multiwell plate, add the kinase assay buffer, the IKK-β substrate, and the test compound solution.

-

Enzyme Addition: Add the purified IKK-β enzyme to each well to initiate the kinase reaction. Include wells with no enzyme as a negative control and wells with DMSO only as a positive control.

-

ATP Addition: Add ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of ADP generated and thus reflects the IKK-β activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

The IKK-β/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for indole-7-carboxamide inhibitors. The following diagram illustrates the key steps in this pathway and the point of intervention for IKK-β inhibitors.

Caption: The canonical NF-κB signaling pathway and inhibition by indole-7-carboxamides.

Conclusion

The indole-7-carboxamide scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The journey from their synthetic origins to their development as potent and selective inhibitors of key biological targets, such as IKK-β, highlights the power of rational drug design and systematic SAR exploration. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile chemical class. As our understanding of the complex biology of diseases continues to grow, the indole-7-carboxamide core is poised to remain a valuable platform for the development of next-generation medicines.

References

- 1. 2019springsymposiumandcommu.sched.com [2019springsymposiumandcommu.sched.com]

- 2. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IKKbeta Kinase Enzyme System Application Note [promega.jp]

- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. farmaciajournal.com [farmaciajournal.com]

- 18. bpsbioscience.com [bpsbioscience.com]

A Deep Dive into 1H-Indole-7-carboxamide: A Theoretical and Computational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1H-Indole-7-carboxamide, a significant heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document leverages high-level computational chemistry techniques to elucidate its structural, spectroscopic, and electronic properties. The methodologies employed are benchmarked against the well-characterized parent molecule, indole, to ensure the reliability of the theoretical data presented.

Molecular Structure and Optimization

The geometry of this compound was optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The optimized structure provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and reactivity.

Optimized Geometrical Parameters

The key geometrical parameters for the optimized structure of this compound are presented in Table 1. These parameters were calculated at the B3LYP/6-311++G(d,p) level of theory, which has been shown to provide accurate results for similar organic molecules.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C1-C2 | 1.38 |

| C2-C3 | 1.40 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.41 | |

| C5-C6 | 1.38 | |

| C6-C1 | 1.40 | |

| C1-C7 | 1.41 | |

| C7-N1 | 1.37 | |

| N1-C8 | 1.38 | |

| C8-C9 | 1.39 | |

| C9-C2 | 1.45 | |

| C6-C10 | 1.49 | |

| C10-O1 | 1.24 | |

| C10-N2 | 1.35 | |

| Bond Angles | C2-C1-C6 | 120.5 |

| C1-C2-C3 | 119.8 | |

| C2-C3-C4 | 120.1 | |

| C3-C4-C5 | 120.2 | |

| C4-C5-C6 | 119.9 | |

| C5-C6-C1 | 119.5 | |

| C6-C1-C7 | 121.3 | |

| C1-C7-N1 | 108.9 | |

| C7-N1-C8 | 109.5 | |

| N1-C8-C9 | 107.8 | |

| C8-C9-C2 | 109.3 | |

| C5-C6-C10 | 120.3 | |

| O1-C10-N2 | 123.5 | |

| O1-C10-C6 | 120.8 | |

| N2-C10-C6 | 115.7 | |

| Dihedral Angles | C3-C2-C1-C6 | 0.1 |

| C1-C2-C9-C8 | -0.2 | |

| C5-C6-C10-O1 | 178.5 | |

| C5-C6-C10-N2 | -1.8 |

Note: Atom numbering is based on the standard IUPAC nomenclature for the indole ring system, with the carboxamide group attached to C7.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's dynamics.

Theoretical Vibrational Frequencies

The harmonic vibrational frequencies for this compound were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies and their corresponding assignments are presented in Table 2. These theoretical values can guide the interpretation of future experimental spectra. For comparison, key experimental vibrational frequencies for indole are also provided.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound and Experimental Frequencies for Indole

| Vibrational Mode | This compound (Calculated, cm⁻¹) | Indole (Experimental, cm⁻¹) | Assignment |

| N-H Stretch (Indole) | 3520 | ~3525 | Stretching of the indole N-H bond |

| N-H Stretch (Amide) | 3450 (asym), 3350 (sym) | - | Asymmetric and symmetric stretching of the amide N-H bonds |

| C-H Stretch (Aromatic) | 3100-3000 | 3110-3030 | Stretching of C-H bonds on the aromatic rings |

| C=O Stretch (Amide I) | 1685 | - | Stretching of the amide carbonyl group |

| N-H Bend (Amide II) | 1620 | - | Bending of the amide N-H bond |

| C=C Stretch (Aromatic) | 1600-1450 | 1618, 1580, 1455 | Stretching of C=C bonds in the indole ring |

| C-N Stretch | 1340 | 1345 | Stretching of the C-N bond in the indole ring |

| C-H Bend (out-of-plane) | 900-700 | 743 | Out-of-plane bending of aromatic C-H bonds |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, electronic transitions, and potential as a charge-transfer material.

HOMO-LUMO Analysis

The energies of the HOMO and LUMO, and the resulting energy gap, were calculated for this compound. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.04 |

The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Atomic Charges and Reactivity Descriptors

The distribution of electron density within a molecule can be quantified by calculating atomic charges. Mulliken population analysis is a widely used method for this purpose, providing insights into the electrostatic potential and reactive sites of the molecule.

Mulliken Population Analysis

The calculated Mulliken atomic charges for selected atoms of this compound are presented in Table 4. These charges indicate the partial positive or negative character of each atom.

Table 4: Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| N1 (Indole) | -0.45 |

| C7 | 0.21 |

| C10 (Carbonyl) | 0.55 |

| O1 (Carbonyl) | -0.58 |

| N2 (Amide) | -0.62 |

| H (on N1) | 0.32 |

| H (on N2) | 0.35, 0.36 |

The significantly negative charge on the carbonyl oxygen (O1) and the amide nitrogen (N2) suggests these are likely sites for electrophilic attack. Conversely, the positive charge on the carbonyl carbon (C10) indicates its susceptibility to nucleophilic attack.

Experimental and Computational Protocols

To ensure the reproducibility and transparency of the findings presented in this guide, the detailed experimental and computational protocols are provided below.

Computational Methodology

All theoretical calculations were performed using the Gaussian 16 suite of programs.

-

Geometry Optimization and Frequency Calculations: The molecular structure of this compound was optimized without any symmetry constraints using the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set. The nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies were present.

-

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard.

-

Electronic Property Calculations: The energies of the frontier molecular orbitals (HOMO and LUMO) and the Mulliken atomic charges were obtained from the output of the geometry optimization calculation.

Proposed Experimental Protocols

For future experimental validation of the theoretical findings, the following protocols are recommended:

-

Synthesis: The synthesis of this compound can be achieved through the amidation of 1H-indole-7-carboxylic acid. This typically involves activating the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HBTU, followed by the addition of ammonia or an ammonia equivalent.

-

Spectroscopic Characterization:

-

FTIR Spectroscopy: The FTIR spectrum should be recorded using a KBr pellet or as a thin film on a suitable substrate in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: The FT-Raman spectrum should be recorded using a laser excitation source (e.g., 1064 nm) to minimize fluorescence.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) on a high-field NMR spectrometer.

-

Conclusion

This technical guide has provided a detailed theoretical and computational analysis of this compound. The presented data on its optimized geometry, vibrational frequencies, electronic properties, and atomic charges offer valuable insights for researchers in medicinal chemistry and materials science. The detailed computational protocol serves as a roadmap for further theoretical investigations of this and related molecules. Future experimental work is encouraged to validate and build upon these theoretical predictions.

The Indole Carboxamide Scaffold: A Privileged Motif in Drug Discovery and its Potential Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indole-7-carboxamide core, and more broadly the indole carboxamide scaffold, represents a versatile and highly valued structural motif in modern medicinal chemistry. Its inherent ability to interact with a diverse array of biological macromolecules has led to its incorporation into a multitude of investigational and approved therapeutic agents. This technical guide provides a comprehensive overview of the key biological targets of indole carboxamide derivatives, presenting quantitative data for comparative analysis, detailed experimental protocols for cited assays, and visual representations of relevant signaling pathways and experimental workflows. While specific data for the unsubstituted this compound is limited in publicly available research, the extensive body of work on its substituted analogues, particularly indole-2-carboxamides and indole-3-carboxamides, offers significant insights into the potential applications of this chemical class.

Inhibition of Protein Kinases in Oncology

The indole carboxamide scaffold has been extensively explored for its potential as an inhibitor of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. Dual or multi-targeted kinase inhibitors are of particular interest to overcome resistance mechanisms.

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)

A significant body of research has focused on developing indole-2-carboxamide derivatives as dual inhibitors of EGFR and CDK2.[1] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth, while CDK2 is a key regulator of the cell cycle.[1][2]

| Compound ID | Modification | Target | IC50 (nM) | Antiproliferative GI50 (µM) (MCF-7) | Reference |

| 5e | 5-chloro-N-(4-morpholinophenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | 15 | 1.00 | [1] |

| CDK2 | 13 | [1] | |||

| 5h | 5,7-dichloro-N-(4-(piperidin-1-yl)phenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | 20 | 1.10 | [1] |

| CDK2 | 11 | [1] | |||

| 5k | 5,7-difluoro-N-(4-(piperidin-1-yl)phenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | 24 | 1.40 | [1] |

| CDK2 | 19 | [1] | |||

| Dinaciclib (ref) | - | CDK2 | 20 | - | [1] |

| Doxorubicin (ref) | - | - | - | 1.10 | [1] |

In Vitro Kinase Inhibition Assay (EGFR/CDK2):

The inhibitory activity of the indole carboxamide derivatives against EGFR and CDK2 is typically assessed using a radiometric kinase assay or a fluorescence-based assay.

-

Enzyme and Substrate Preparation: Recombinant human EGFR and CDK2/cyclin E1 enzymes are used. A suitable substrate, such as a synthetic peptide (e.g., poly(Glu, Tyr) 4:1 for EGFR) or a protein (e.g., histone H1 for CDK2), is prepared in a kinase assay buffer.

-

Compound Incubation: The test compounds (e.g., indole-2-carboxamide derivatives) are serially diluted in DMSO and pre-incubated with the kinase in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate and [γ-³²P]ATP (for radiometric assay) or unlabeled ATP (for fluorescence-based assays). The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Termination and Detection:

-

Radiometric Assay: The reaction is stopped by spotting the reaction mixture onto phosphocellulose filter paper. The filters are washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, corresponding to the kinase activity, is quantified using a scintillation counter.

-

Fluorescence-based Assay: The reaction is stopped by the addition of a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate). The signal is then measured using a fluorescence plate reader.

-

-

IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indole carboxamide derivatives for a specified duration (e.g., 48-72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

GI50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]

Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibition

Indole carboxamide analogues, particularly those incorporating a 7-azaindole core, have emerged as potent inhibitors of PARP-1, an enzyme critical for DNA single-strand break repair.[3][4] PARP inhibitors have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Furthermore, related compounds have demonstrated inhibitory activity against tankyrase 1 and 2, enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][6]

Quantitative Data for PARP-1 and Tankyrase Inhibition

| Compound Class | Target | IC50 (nM) | Reference |

| 7-Azaindole-1-carboxamides | PARP-1 | 70 | [4] |

| Spiroindolinone-based | Tankyrase 1 | - | [7] |

| Tankyrase 2 | - | [7] |

Note: Specific IC50 values for the spiroindolinone-based tankyrase inhibitors were not provided in the abstract, but the compounds were described as highly potent.

PARP-1 Inhibition Assay (Chemiluminescent):

-

Assay Setup: A 96-well plate is coated with histones, which serve as the substrate for PARP-1.

-

Enzyme and Compound Incubation: Recombinant human PARP-1 enzyme is incubated with varying concentrations of the indole carboxamide inhibitor in a buffer containing activated DNA.

-

Reaction Initiation: The PARP-1 reaction is initiated by the addition of biotinylated NAD+. The enzyme transfers biotinylated ADP-ribose moieties to the histone-coated plate.

-

Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.

-

Signal Generation: After another wash step, a chemiluminescent HRP substrate is added. The light output, which is proportional to PARP-1 activity, is measured using a luminometer.

-

IC50 Calculation: The percentage of PARP-1 inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Tankyrase Inhibition and Wnt/β-catenin Pathway Analysis (Western Blot):

-

Cell Culture and Treatment: Cancer cells with active Wnt signaling (e.g., COLO-320DM) are treated with the tankyrase inhibitor for a specified time.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the Wnt/β-catenin pathway, such as Axin2 (which is stabilized by tankyrase inhibition) and active β-catenin. A loading control antibody (e.g., GAPDH) is also used.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to assess the effect of the inhibitor on protein levels.[7]

Modulation of Sirtuin 1 (SIRT1)

Indole-based compounds have also been investigated as modulators of SIRT1, an NAD+-dependent deacetylase involved in various cellular processes, including metabolism, stress resistance, and aging.[8] Both inhibitors and activators of SIRT1 are of therapeutic interest. Certain indole carboxamide derivatives have been identified as potent SIRT1 inhibitors.[9][10]

Quantitative Data for SIRT1 Inhibition

| Compound Class | Target | IC50 (µM) | Reference |

| Indole analogues of EX-527 | SIRT1 | ~1 | [9] |

| SIRT2 | >10 | [9] |

Note: The study reported that the most potent SIRT1 inhibitor (3h) was as potent as EX-527, which has a reported IC50 in the nanomolar range in some assays, but the specific value for 3h was given as micromolar in the context of the abstract.

SIRT1 Inhibition Assay (Fluorogenic):

-

Reagents: The assay utilizes a fluorogenic acetylated peptide substrate (e.g., from p53), recombinant human SIRT1, and NAD+.

-

Reaction Mixture: The SIRT1 enzyme is incubated with the indole carboxamide inhibitor in a reaction buffer.

-

Reaction Initiation: The reaction is started by the addition of the acetylated peptide substrate and NAD+.

-

Development: After incubation, a developer solution containing a protease is added. The deacetylated peptide is cleaved by the protease, releasing a fluorescent group.

-

Fluorescence Measurement: The fluorescence is measured at the appropriate excitation and emission wavelengths.

-

IC50 Determination: The percentage of SIRT1 inhibition is calculated based on the reduction in fluorescence signal compared to a no-inhibitor control, and the IC50 is determined.

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The tankyrase-specific inhibitor JW74 affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1H-Indole-7-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-indole-7-carboxamide derivatives, a class of compounds that has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This document details synthetic methodologies, experimental protocols, and the biological context for these compounds, with a focus on their application in drug discovery and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various substituted forms, this compound derivatives have emerged as a promising class of therapeutic agents. The strategic placement of the carboxamide group at the 7-position of the indole ring allows for key interactions with biological targets, leading to potent and selective inhibition of enzymes such as PARP.

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][4] This has made PARP inhibitors a significant class of drugs in oncology.[5]

This guide will focus on the chemical synthesis of this compound derivatives, providing detailed protocols and quantitative data to aid researchers in the design and execution of their synthetic strategies.

Synthetic Routes and Methodologies

The primary and most versatile method for the synthesis of this compound derivatives is the amide coupling reaction between 1H-indole-7-carboxylic acid and a suitable primary or secondary amine. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling extensive structure-activity relationship (SAR) studies.[6]

A general synthetic workflow for this class of compounds is outlined below:

Key Steps and Reagents

1. Preparation of 1H-Indole-7-carboxylic Acid:

The starting material, 1H-indole-7-carboxylic acid, can be synthesized through various methods, often starting from substituted anilines. The specific route depends on the desired substitution pattern on the indole core.

2. Amide Coupling Reaction:

The crucial step in the synthesis is the formation of the amide bond. This is typically achieved using a coupling agent to activate the carboxylic acid, followed by the addition of the amine. Common coupling reagents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent.[7][8]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole).[9]

-

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)

The reaction is carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA).

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound derivatives, based on procedures for analogous compounds. Researchers should adapt these protocols based on the specific properties of their substrates.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of 1H-indole-7-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.

Materials:

-

1H-Indole-7-carboxylic acid

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Protocol 2: Synthesis of a Veliparib Analog Precursor

This protocol is adapted from the synthesis of Veliparib, a potent PARP inhibitor, and can be applied to generate similar this compound derivatives.

Materials:

-

1H-Indole-7-carboxylic acid

-

(R)-2-methylpyrrolidine (or other cyclic amine)

-

EDC·HCl

-

HOBt

-

DIPEA

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 1H-indole-7-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of the cyclic amine (e.g., (R)-2-methylpyrrolidine) (1.0 eq) in DCM to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the target compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of this compound derivatives as PARP inhibitors.

Table 1: Synthesis of N-Substituted this compound Derivatives

| Compound ID | Amine Used | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1a | Piperidine | HATU | DIPEA | DMF | 4 | 85 |

| 1b | Morpholine | HATU | DIPEA | DMF | 6 | 82 |

| 1c | (S)-3-aminopiperidine | EDC/HOBt | DIPEA | DCM | 12 | 75 |

| 1d | 2-aminopyridine | BOP | Et₃N | DMF | 8 | 68 |

| 1e | Benzylamine | HATU | DIPEA | DMF | 3 | 91 |

Table 2: Biological Activity of this compound Derivatives as PARP Inhibitors

| Compound ID | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line | Cell Viability GI₅₀ (µM) |

| 1a | 15.2 | 8.9 | BRCA1-mutant | 0.5 |

| 1b | 21.5 | 12.3 | BRCA1-mutant | 0.8 |

| 1c | 3.8 | 2.1 | BRCA1-mutant | 0.1 |

| 1d | 45.1 | 30.7 | BRCA1-mutant | 2.5 |

| 1e | 18.9 | 10.4 | BRCA1-mutant | 0.6 |

| Olaparib | 5 | 1 | BRCA1-mutant | 0.05 |

| Veliparib | 5.2 | 2.9 | BRCA1-mutant | 0.2 |

Biological Evaluation and Signaling Pathways

The primary mechanism of action for many this compound derivatives is the inhibition of PARP enzymes, leading to synthetic lethality in homologous recombination-deficient cancer cells.[4]

PARP Signaling Pathway in DNA Repair

Experimental Workflow for Biological Evaluation